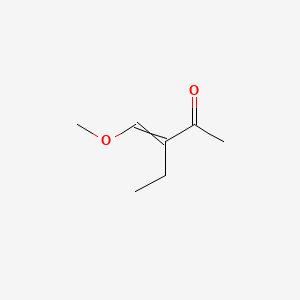
2-Pentanone, 3-(methoxymethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3-(methoxymethylene)- is an organic compound with the molecular formula C7H12O2 It is a derivative of pentanone, where a methoxymethylene group is attached to the third carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The water produced during the reaction is continuously removed to drive the reaction forward.
Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone.
Industrial Production Methods
Industrial production methods for 2-pentanone, 3-(methoxymethylene)- typically involve optimizing the reaction conditions and selecting appropriate catalysts to improve yield and product purity. Solid acid catalysts such as molecular sieves and heteropolyacids, as well as ionic liquid catalysts, have been shown to enhance the efficiency of the acetone condensation method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Pentanone, 3-(methoxymethylene)- can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the methoxymethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Pentanone, 3-(methoxymethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pentanone, 3-(methoxymethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone without the methoxymethylene group.
3-Methyl-2-pentanone: A methyl-substituted derivative of pentanone.
2-Butanone: A shorter chain ketone with similar reactivity.
Uniqueness
2-Pentanone, 3-(methoxymethylene)- is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these unique properties are advantageous .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(methoxymethylidene)pentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3 |
InChI Key |
KPUXTGCMBAXFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=COC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















